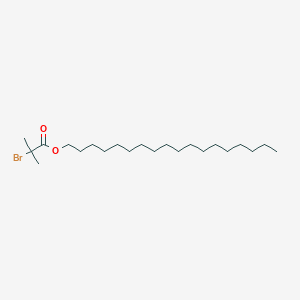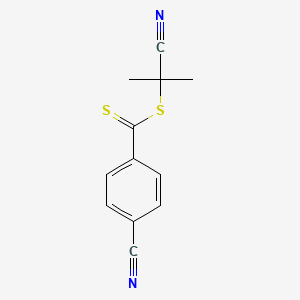
4-氰基苯并二硫代酸2-氰基-2-丙基酯
描述
2-Cyano-2-propyl 4-cyanobenzodithioate is a chemical compound with the molecular formula C12H10N2S2 and a molecular weight of 246.35 g/mol . It is also known by other names such as 2-Cyanoprop-2-yl 4-cyanodithiobenzoate and 4-Cyanobenzenecarbodithioic acid 1-cyano-1-methylethyl ester . This compound is primarily used as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in controlled radical polymerization processes .
科学研究应用
2-Cyano-2-propyl 4-cyanobenzodithioate has diverse applications in scientific research:
Biology: The compound is used in the development of polymer-based drug delivery systems and biomaterials.
Medicine: It is explored for its potential in creating polymeric nanoparticles for targeted drug delivery.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
作用机制
Target of Action
The primary target of 2-Cyano-2-propyl 4-cyanobenzodithioate is the polymerization process of certain monomers, specifically methyl methacrylate and styrene monomers . These monomers are the building blocks of various types of polymers, which have a wide range of applications in industries such as plastics, paints, adhesives, and many more.
Mode of Action
2-Cyano-2-propyl 4-cyanobenzodithioate acts as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent . In this role, it controls the radical polymerization process of the target monomers. The compound interacts with the growing polymer chains, transferring them between active and dormant states. This transfer process allows for the controlled growth of the polymer chains, leading to polymers with desired properties such as molecular weight and polydispersity .
Biochemical Pathways
The biochemical pathway affected by 2-Cyano-2-propyl 4-cyanobenzodithioate is the polymerization process of methyl methacrylate and styrene monomers . By acting as a RAFT agent, the compound influences the kinetics of the polymerization reaction, affecting the growth and properties of the resulting polymer chains .
Result of Action
The result of the action of 2-Cyano-2-propyl 4-cyanobenzodithioate is the formation of polymers with controlled properties . By acting as a RAFT agent, it allows for the production of polymers with specific molecular weights and polydispersity indices. This control over the polymerization process enables the creation of materials with tailored properties for various applications .
准备方法
The synthesis of 2-Cyano-2-propyl 4-cyanobenzodithioate typically involves the reaction of 4-cyanobenzenecarbodithioic acid with 2-cyanopropan-2-yl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
化学反应分析
2-Cyano-2-propyl 4-cyanobenzodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or disulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
2-Cyano-2-propyl 4-cyanobenzodithioate is unique compared to other RAFT agents due to its specific structure and reactivity. Similar compounds include:
2-Cyanopropan-2-yl benzodithioate: Similar in structure but lacks the cyano group on the benzene ring.
2-Cyanopropan-2-yl dodecyl trithiocarbonate: Contains a longer alkyl chain, affecting its solubility and reactivity.
4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid: Has additional functional groups that provide different reactivity and applications.
These compounds share similar applications in controlled radical polymerization but differ in their specific properties and suitability for various monomers and polymerization conditions .
属性
IUPAC Name |
2-cyanopropan-2-yl 4-cyanobenzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-12(2,8-14)16-11(15)10-5-3-9(7-13)4-6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQSCQVGVPUIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)SC(=S)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746418 | |
| Record name | 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851729-48-1 | |
| Record name | 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-2-PROPYL 4-CYANOBENZODITHIOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


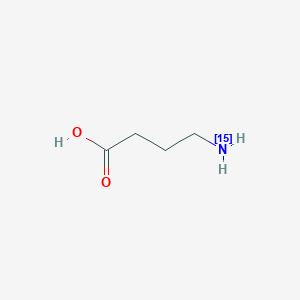
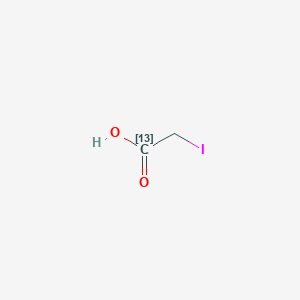
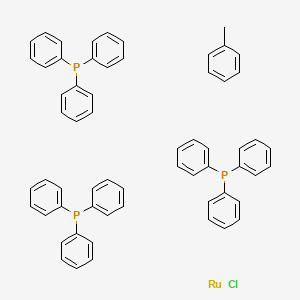
![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)
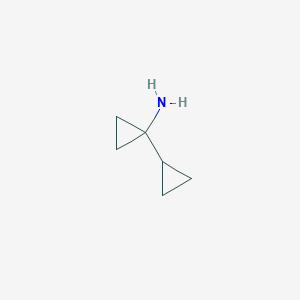
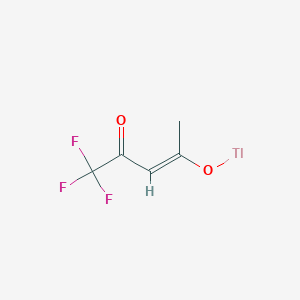
![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)
![2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512819.png)

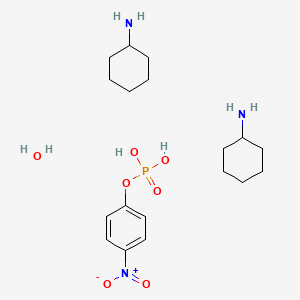

![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)

